molecular formula C11H14N2O B8685974 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci)

1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci)

Cat. No.: B8685974
M. Wt: 190.24 g/mol
InChI Key: NUCUHKBUOLFSGT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is a chiral compound with a benzimidazole moiety

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(2S)-1-(6-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C11H14N2O/c1-8-3-4-10-11(5-8)13(7-12-10)6-9(2)14/h3-5,7,9,14H,6H2,1-2H3/t9-/m0/s1

InChI Key

NUCUHKBUOLFSGT-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=CN2C[C@H](C)O

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(6-methyl-benzimidazol-1-yl)-ethanol: The non-chiral version of the compound.

    2-(6-Methyl-benzimidazol-1-yl)-ethanol: Lacks the methyl group on the ethyl chain.

    1-Methyl-2-(benzimidazol-1-yl)-ethanol: Lacks the methyl group on the benzimidazole ring.

Uniqueness

1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methyl group on both the benzimidazole ring and the ethyl chain can also influence its chemical reactivity and interaction with biological targets.

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